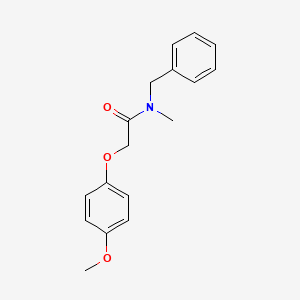![molecular formula C15H13N5O3S B5837878 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide, also known as BDTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDTA is a small molecule that can selectively target and modulate the activity of specific proteins in cells, making it a promising tool for drug discovery and development.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide exerts its effects by binding to specific sites on target proteins, leading to changes in their activity and function. The precise mechanism of action of this compound varies depending on the protein target, but it generally involves the inhibition or activation of enzymatic activity or the modulation of protein-protein interactions. This compound has been shown to be highly selective for its target proteins, which is a desirable property for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the protein target and the context of its use. In general, this compound can modulate cellular processes such as cell proliferation, differentiation, and signaling, which are relevant to many diseases. This compound has also been shown to have anti-inflammatory and neuroprotective effects in certain models.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide is its high selectivity for specific protein targets, which allows for precise modulation of cellular processes. This compound is also a small molecule, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. However, this compound has some limitations, including its potential toxicity and the difficulty of delivering it to specific tissues or cells in vivo.
将来の方向性
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide. One area of interest is the development of this compound-based therapeutics for diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the function of specific proteins in cells and tissues. Additionally, there is potential for the development of new synthetic methods for this compound and related compounds, which could lead to improved properties and applications.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the benzodioxin and tetrazole moieties. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has been extensively studied in the context of drug discovery and development. It has been shown to have potent activity against several protein targets, including kinases and phosphatases, which are involved in various cellular processes such as cell growth, differentiation, and signaling. This compound has also been used to study the role of specific proteins in disease models, such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-14(9-20-18-15(17-19-20)13-2-1-7-24-13)16-10-3-4-11-12(8-10)23-6-5-22-11/h1-4,7-8H,5-6,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELSQYEJVDHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)







![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


